2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide is a complex organic compound that belongs to the class of benzo[b][1,4]oxazepines. This compound is characterized by its unique molecular structure which includes a chloro group, a fluorobenzamide moiety, and a tetrahydrobenzo structure. The compound's potential applications in medicinal chemistry make it a subject of interest for further research.
The compound can be synthesized through various chemical reactions involving specific reagents and conditions. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in pharmacological studies.
This compound falls under the category of heterocyclic compounds, specifically oxazepines, which are known for their biological activities. It is also classified as an amide due to the presence of the amide functional group in its structure.
The synthesis of 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for this compound is . Its structure can be represented using various chemical notations:
Clc1cc(c(c1)C(=O)N(C)C(=O)Nc2ccccc2F)C(=O)N(C)C
InChI=1S/C19H19ClF N3O2/c20-15-5-8-29-17(15)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-6-7
The molecular weight is approximately 367.83 g/mol. The structural complexity indicates potential interactions with biological targets.
The compound can undergo various chemical reactions typical for amides and heterocycles:
Each reaction requires specific conditions (e.g., temperature, solvent) and may yield different products based on the substituents present on the aromatic rings.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
Experimental studies are required to confirm these mechanisms through binding assays and biological activity tests.
The compound exhibits properties typical of solid organic compounds:
The presence of functional groups suggests reactivity under various conditions:
This compound holds potential applications in medicinal chemistry due to its structural features that may confer biological activity:
Research into this compound continues as scientists explore its full range of biological activities and potential therapeutic applications.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3